
Mag-indo-1/AM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mag-indo-1/AM is a cell-permeable fluorescent indicator used for detecting magnesium ions and calcium ions within cells. It is particularly valuable in scientific research for its ability to measure intracellular concentrations of these ions. The compound is known for its high sensitivity and specificity, making it a crucial tool in various biological and chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mag-indo-1/AM is synthesized through a series of chemical reactions involving the introduction of acetoxymethyl ester groups to the parent compound, Mag-indo-1. The acetoxymethyl ester groups facilitate the compound’s cell permeability. The synthesis typically involves the use of organic solvents and reagents such as dimethyl sulfoxide and acetoxymethyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .
Analyse Chemischer Reaktionen
Types of Reactions: Mag-indo-1/AM primarily undergoes hydrolysis reactions once inside the cell. The acetoxymethyl ester groups are cleaved by intracellular esterases, converting the compound into its active form, Mag-indo-1. This active form can then bind to magnesium ions and calcium ions, resulting in a fluorescent signal .
Common Reagents and Conditions:
Hydrolysis: Intracellular esterases
Fluorescence Measurement: Excitation at 340-390 nm, Emission at 410-490 nm
Major Products Formed:
Active Form: Mag-indo-1
Fluorescent Complexes: Mag-indo-1 bound to magnesium ions or calcium ions
Wissenschaftliche Forschungsanwendungen
Mag-indo-1/AM is widely used in various scientific research fields due to its ability to measure intracellular magnesium ions and calcium ions concentrations. Some of its applications include:
Chemistry: Used in studies involving ion interactions and binding kinetics.
Biology: Employed in cellular imaging to monitor ion fluxes and concentrations within cells.
Medicine: Utilized in research on muscle contraction, hormone secretion, and enzymatic reactions.
Industry: Applied in the development of new fluorescent indicators and sensors for various analytical purposes .
Wirkmechanismus
Mag-indo-1/AM exerts its effects through a mechanism involving the hydrolysis of its acetoxymethyl ester groups by intracellular esterases. This hydrolysis converts the compound into its active form, Mag-indo-1, which can then bind to magnesium ions and calcium ions. The binding of these ions to Mag-indo-1 results in a fluorescent signal that can be measured using fluorescence microscopy or flow cytometry. The molecular targets of this compound are the intracellular magnesium ions and calcium ions, and the pathways involved include ion transport and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Mag-indo-1/AM is unique in its ability to measure both magnesium ions and calcium ions within cells. Similar compounds include:
Mag-fura-2: Another fluorescent indicator for magnesium ions, but with different spectral properties.
Indo-1: A fluorescent indicator primarily used for calcium ions, with a similar structure to Mag-indo-1.
Mag-fluo-4: A long-wavelength excitable magnesium ion indicator .
This compound stands out due to its dual specificity for magnesium ions and calcium ions, making it a versatile tool in various research applications.
Eigenschaften
Molekularformel |
C33H34N2O17 |
|---|---|
Molekulargewicht |
730.6 g/mol |
IUPAC-Name |
acetyloxymethyl 2-[3-[2-(acetyloxymethoxy)-2-oxoethoxy]-4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C33H34N2O17/c1-19(36)45-15-49-30(40)12-35(13-31(41)50-16-46-20(2)37)28-8-7-24(11-29(28)44-14-32(42)51-17-47-21(3)38)26-9-23-5-6-25(10-27(23)34-26)33(43)52-18-48-22(4)39/h5-11,34H,12-18H2,1-4H3 |
InChI-Schlüssel |
SEBVGLPUTWRBPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=O)OCOC(=O)C)OCC(=O)OCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
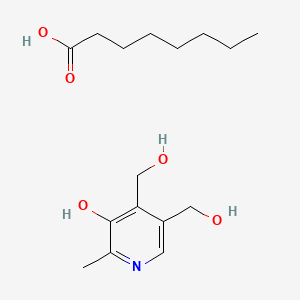
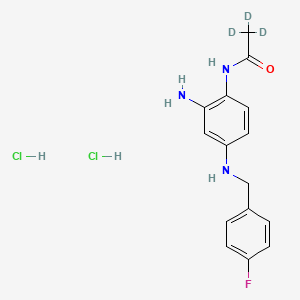
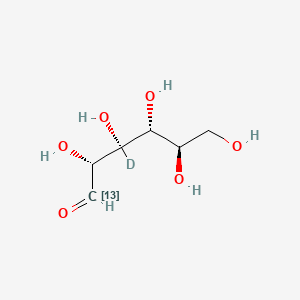
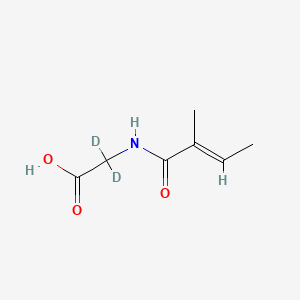
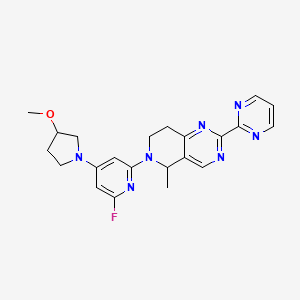
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)

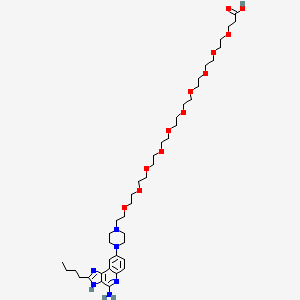
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
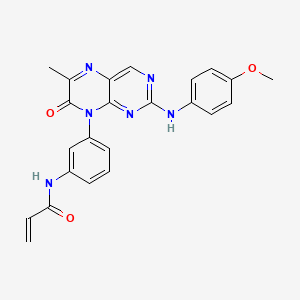
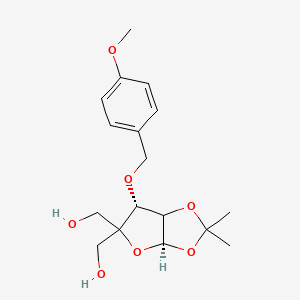
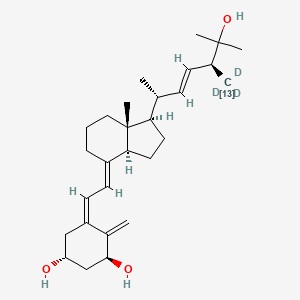
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)
